molecular formula C8H10O2S B1329650 Ethyl 2-thiopheneacetate CAS No. 57382-97-5

Ethyl 2-thiopheneacetate

Cat. No. B1329650
Key on ui cas rn: 57382-97-5
M. Wt: 170.23 g/mol
InChI Key: QSUANHXENVRFDN-UHFFFAOYSA-N
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Patent
US05789415

Procedure details

Thiophen-2-yl-acetic acid ethyl ester (1) was dialkylated as described in Example 1, Step 1, using 1-chloro-2-(2-chloroethoxy)ethane to obtain the title compound (37).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH3:2].Cl[CH2:13][CH2:14][O:15][CH2:16][CH2:17]Cl>>[CH2:1]([O:3][C:4]([C:5]1([C:6]2[S:7][CH:8]=[CH:9][CH:10]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)=[O:11])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC=1SC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCOCC1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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